N-(3-imidazol-1-ylpropyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic core with fused pyrazole and pyrimidine rings. Key structural features include:
- 2,5-Dimethyl substituents: These groups enhance steric bulk and electronic stability.
- 3-(4-Methylphenyl) group: A para-methyl-substituted aryl ring at position 3, influencing lipophilicity and π-π interactions.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6/c1-15-5-7-18(8-6-15)20-17(3)25-27-19(13-16(2)24-21(20)27)23-9-4-11-26-12-10-22-14-26/h5-8,10,12-14,23H,4,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOFNXXKOKIXAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NCCCN4C=CN=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-imidazol-1-ylpropyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the 4-methylphenyl group and the 2,5-dimethyl groups can be done through electrophilic aromatic substitution reactions.
Attachment of the imidazole ring: This step involves the reaction of the pyrazolo[1,5-a]pyrimidine intermediate with 3-imidazol-1-ylpropylamine under suitable conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(3-imidazol-1-ylpropyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-(3-imidazol-1-ylpropyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Research: Used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-imidazol-1-ylpropyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyrazolo[1,5-a]pyrimidine core can interact with nucleic acids or proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Aryl and Alkyl Substituents
Table 1: Substituent Effects on Pyrazolo[1,5-a]Pyrimidine Core
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methylphenyl group (electron-donating) contrasts with analogs featuring 4-fluorophenyl (electron-withdrawing) or 3-trifluoromethylphenyl (strongly electron-withdrawing). These differences influence electronic density, solubility, and target binding .
- Steric Effects : The 2,5-dimethyl groups in the target compound may enhance metabolic stability compared to 5-phenyl or 5-isopropyl analogs .
Amine Side Chain Variations
Table 2: Impact of 7-Amine Side Chain on Bioactivity
- Imidazole vs. Pyridine Moieties : The imidazole group in the target compound may improve binding to metalloenzymes or receptors via coordination or H-bonding, whereas pyridine derivatives (e.g., compound 47) prioritize π-stacking interactions .
- Flexibility and Solubility : The propyl linker in the target compound balances flexibility and hydrophobicity, contrasting with rigid morpholine or piperidine-containing analogs .
Q & A
Q. What are the key steps and optimized conditions for synthesizing N-(3-imidazol-1-ylpropyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine?
The synthesis typically involves a multi-step approach:
- Core formation : Constructing the pyrazolo[1,5-a]pyrimidine core via cyclocondensation of aminopyrazoles with β-diketones or enaminones under reflux conditions (e.g., ethanol, 80°C) .
- Substituent introduction : Introducing the 3-(4-methylphenyl) and 2,5-dimethyl groups via nucleophilic substitution or Suzuki-Miyaura coupling .
- Amine functionalization : Attaching the 3-imidazol-1-ylpropyl moiety through alkylation or reductive amination, often using catalysts like triethylamine in dichloromethane . Optimization includes solvent selection (polar aprotic solvents enhance reactivity), temperature control (60–100°C), and purification via column chromatography or HPLC .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 6.8–7.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₈N₆) .
- X-ray Crystallography : Resolves 3D geometry and intermolecular interactions (e.g., hydrogen bonding with imidazole) .
- HPLC : Ensures >95% purity using C18 columns and acetonitrile/water gradients .
Q. What preliminary biological assays are recommended to screen its pharmacological potential?
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Enzyme inhibition : Kinase inhibition assays (e.g., EGFR, CDK2) using fluorescence-based protocols .
- Anti-inflammatory activity : COX-2 inhibition measured via ELISA . Doses are typically tested in triplicate, with IC₅₀ values calculated using nonlinear regression .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Substituent variation : Systematically modify the 3-(4-methylphenyl) group (e.g., replace with 4-fluorophenyl or chlorophenyl) to assess electronic effects on kinase binding .
- Chain length adjustment : Alter the propyl linker in the imidazole moiety to evaluate steric effects on cellular permeability .
- Methyl group removal : Compare 2,5-dimethyl vs. non-methylated analogs to determine steric hindrance impacts on target engagement . SAR data should be analyzed using multivariate regression to identify key pharmacophores .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Assay standardization : Re-evaluate activity under uniform conditions (e.g., ATP concentration in kinase assays) .
- Structural validation : Confirm batch-to-batch consistency via NMR and crystallography to rule out synthetic variability .
- Target profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify off-target interactions that may explain divergent results .
Q. How can mechanistic studies elucidate its interaction with biological targets?
- Molecular docking : Simulate binding to ATP pockets of kinases (e.g., using AutoDock Vina) to predict key residues (e.g., hinge-region interactions) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to determine affinity (e.g., KD < 100 nM for high-potency inhibitors) .
- Cellular thermal shift assay (CETSA) : Validate target engagement by observing protein stabilization post-compound treatment .
Methodological Guidance
Q. What computational tools are effective for predicting this compound’s ADMET properties?
- SwissADME : Predicts logP (e.g., ~3.5) and bioavailability radar .
- ProTox-II : Estimates toxicity endpoints (e.g., LD₅₀) and hepatotoxicity risks .
- Molecular dynamics simulations : Assess membrane permeability via bilayer penetration studies (e.g., GROMACS) .
Q. How can crystallographic data resolve ambiguities in NMR-derived structures?
- Overlay analysis : Compare NMR-derived NOE constraints with X-ray coordinates to validate spatial arrangements .
- Electron density maps : Resolve disputes over substituent orientation (e.g., imidazole ring tilt) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
